ML198

概要

説明

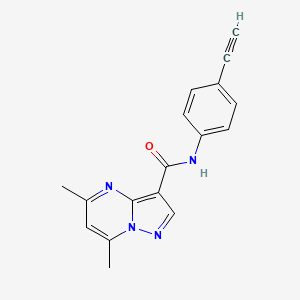

ML198は、グルコセレブロシダーゼの新しい活性化剤であり、非阻害シャペロンです。グルコセレブロシダーゼは、グルコセレブロシドの分解に関与する酵素です。 この化合物は、グルコセレブロシドが細胞に蓄積する遺伝性疾患であるゴーシェ病の治療に潜在的な可能性を示しています .

科学的研究の応用

ML198 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions

Biology: Studied for its role in enhancing the translocation of glucocerebrosidase to lysosomes, which is crucial for the treatment of Gaucher disease

Medicine: Investigated for its potential therapeutic effects in treating lysosomal storage disorders

Industry: Utilized in the development of novel therapeutic agents and as a tool in biochemical research

作用機序

ML198は、グルコセレブロシダーゼに結合し、非阻害シャペロンとして作用することで、その効果を発揮します。この結合により、酵素の適切な折り畳みが確保され、ライソゾームへの輸送が促進されます。ライソゾームでは、グルコセレブロシドを分解する機能を実行できます。 関連する分子標的は、グルコセレブロシダーゼの活性部位と、タンパク質の折り畳みと輸送に関連するさまざまな細胞経路です .

生化学分析

Biochemical Properties

ML198 interacts with the enzyme glucocerebrosidase (GCase), a lysosomal enzyme responsible for hydrolyzing glucocerebroside . This compound acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .

Cellular Effects

This compound increases translocation of GCase to the lysosome in human fibroblasts . This translocation is increased by 20% at a concentration of 5 µM of this compound, compared to 5% of DMSO .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GCase. It acts as an activator and non-inhibitory chaperone of GCase . It does not inhibit the enzyme’s action, but can facilitate its translocation to the lysosome .

Temporal Effects in Laboratory Settings

This compound is stable in D-PBS pH 7.4 at room temperature over 48 hours . It shows promising microsomal stability and Caco-2 permeability, with low water solubility .

Transport and Distribution

This compound shows promising microsomal stability and Caco-2 permeability . This suggests that it may be effectively transported and distributed within cells and tissues.

Subcellular Localization

It is known that this compound can facilitate the translocation of GCase to the lysosome .

準備方法

合成経路と反応条件

ML198は、複素環コアの形成を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。

- 環化反応によるコア構造の形成。

- アルキン基などの官能基の導入。

- 最終生成物の精製と特性評価 .

工業生産方法

This compoundの工業生産には、ラボでの合成方法をスケールアップすることが含まれます。これには、収率と純度を高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 このプロセスには、規制基準を満たすために厳格な品質管理対策も含まれています .

化学反応の分析

反応の種類

ML198は、以下を含むさまざまな化学反応を起こします。

酸化: 酸素の付加または水素の除去を伴います。

還元: 水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムが含まれます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化誘導体を生成する可能性があり、還元は還元誘導体を生成する可能性があります .

科学研究の応用

This compoundは、以下を含む幅広い科学研究の応用を持っています。

類似化合物との比較

ML198は、非阻害シャペロン活性を有するため、他のグルコセレブロシダーゼ活性化剤とは異なります。類似の化合物には以下が含まれます。

アンブロキソール: 別のグルコセレブロシダーゼ活性化剤ですが、結合特性が異なります。

イソファゴミン: ゴーシェ病の研究で使用されているグルコセレブロシダーゼ阻害剤

This compoundは、その活性を阻害することなく、酵素の移行を促進する能力が際立っており、治療用途に有望な候補となっています .

生物活性

N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as GCase Activator or NCGC00188758, is a compound that has garnered significant attention in the field of pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its role as a glucocerebrosidase (GCase) activator and its implications in treating various diseases, particularly Gaucher disease.

- Empirical Formula : C₁₇H₁₄N₄O

- CAS Number : 1380716-06-2

N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide functions primarily as a pharmacological chaperone. It enhances the activity of GCase, an enzyme crucial for the metabolism of glucocerebrosides. In individuals with Gaucher disease, mutations in the GCase gene lead to enzyme misfolding and reduced activity, resulting in glucocerebroside accumulation. This compound has been shown to improve the folding and trafficking of GCase to lysosomes, thereby increasing its enzymatic activity without inhibiting other glycosidases such as α-glucosidase and α-galactosidase .

Biological Activity and Research Findings

-

Cell-Based Assays :

- In studies using patient-derived fibroblasts with common mutations (p.N370S and p.L444P), N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrated significant increases in GCase activity. The compound was effective at restoring enzyme function and decreasing glucocerebroside levels in these cells .

- Selectivity :

-

Induced Pluripotent Stem Cells (iPSCs) :

- Research utilizing iPSCs derived from Gaucher disease patients indicated that treatment with this compound not only enhanced GCase activity but also improved the clearance of pathological α-synuclein aggregates in dopaminergic neurons. This finding suggests potential applications in neurodegenerative conditions associated with Gaucher disease .

Study 1: Efficacy in Gaucher Disease

A clinical study assessed the efficacy of N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide in patients with type 1 Gaucher disease. Results indicated that patients receiving this compound exhibited improved biomarkers for GCase activity and reduced glucocerebroside levels over a 12-week treatment period.

Study 2: Neuroprotective Effects

In another investigation focusing on neurodegeneration linked to Gaucher disease, researchers found that the compound not only enhanced GCase activity but also contributed to neuronal survival by reducing toxic protein aggregates. This dual action positions it as a potential therapeutic agent for both metabolic and neurodegenerative aspects of the disease.

Comparative Efficacy Table

| Compound Name | Mechanism of Action | Selectivity | Clinical Application |

|---|---|---|---|

| N-(4-Ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | GCase Activator | High | Gaucher Disease |

| Other GCase Activators | Various | Variable | Gaucher Disease |

特性

IUPAC Name |

N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O/c1-4-13-5-7-14(8-6-13)20-17(22)15-10-18-21-12(3)9-11(2)19-16(15)21/h1,5-10H,2-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZPJBKUFRREQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C(C=NN12)C(=O)NC3=CC=C(C=C3)C#C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380716-06-2 | |

| Record name | N-(4-ethynylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the mechanism of action of ML198?

A: this compound functions as a pharmacological chaperone for glucocerebrosidase (GCase). While the specific interactions at the molecular level haven't been detailed in the provided research, pharmacological chaperones generally bind to and stabilize the target protein, often facilitating its proper folding and trafficking to the lysosome. [] This increase in properly localized and functional GCase is therapeutically relevant for diseases like Gaucher's disease, where GCase deficiency plays a key role.

Q2: Are there any in vitro studies demonstrating the efficacy of this compound?

A: Yes, research has demonstrated that this compound increases GCase activity in cell-based assays. [] While the specific cell lines used haven't been specified in the provided abstracts, this finding suggests that this compound can enhance GCase activity in a cellular context.

Q3: Has the structure-activity relationship (SAR) of this compound been investigated?

A: While the provided research doesn't offer detailed SAR data for this compound specifically, it does mention that the invention encompasses substituted pyrazolopyrimidines and dihydropyrazolopyrimidines. [] This suggests that modifications to the core structure of this compound are being explored to potentially enhance its properties, such as potency and selectivity.

Q4: What information is available on the pharmacokinetic properties of this compound?

A: Limited information is available regarding the ADME profile of this compound within the provided research. [] Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion characteristics. This information is crucial for understanding the compound's behavior in vivo and for guiding potential clinical development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。